molecular formula C10H10F2O3 B2520393 5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid CAS No. 2092619-39-9

5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid

Cat. No.: B2520393
CAS No.: 2092619-39-9
M. Wt: 216.184
InChI Key: GFOIZQDKKOENMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of a suitable aromatic precursor using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materialsThe use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives .

Scientific Research Applications

5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group in 5-(Difluoromethyl)-4-methoxy-2-methylbenzoic acid imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties can enhance its performance in various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

5-(difluoromethyl)-4-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5-3-8(15-2)7(9(11)12)4-6(5)10(13)14/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIZQDKKOENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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